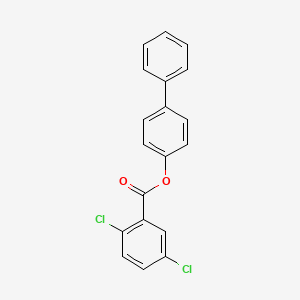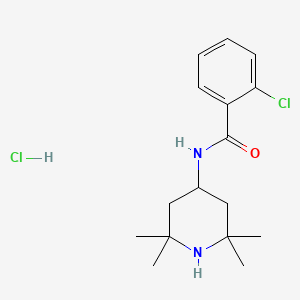![molecular formula C13H15F2N5 B5205678 N-(2,4-difluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5205678.png)
N-(2,4-difluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine, commonly known as DAAOI-1, is a novel small molecule that has been extensively studied for its potential applications in the field of cancer research. DAAOI-1 is a spirocyclic diamine that has been shown to exhibit potent anti-cancer activity in vitro and in vivo. The purpose of
Mecanismo De Acción
The mechanism of action of DAAOI-1 is not fully understood, but it is believed to involve the inhibition of the proteasome, which is a large protein complex that plays a critical role in the degradation of intracellular proteins. By inhibiting the proteasome, DAAOI-1 is able to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, DAAOI-1 has been shown to exhibit other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. DAAOI-1 has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DAAOI-1 is its potent anti-cancer activity, which makes it a promising candidate for further research. However, one of the limitations of DAAOI-1 is its relatively low solubility in water, which can make it difficult to work with in lab experiments. This limitation can be overcome by using appropriate solvents and formulations.
Direcciones Futuras
There are several future directions for the research and development of DAAOI-1. One area of research is the optimization of the synthesis method to yield higher purity and higher yield. Another area of research is the investigation of the mechanism of action of DAAOI-1, which is not fully understood. Additionally, further studies are needed to determine the potential applications of DAAOI-1 in the treatment of other diseases, such as inflammatory diseases and bacterial infections.
Métodos De Síntesis
The synthesis of DAAOI-1 is a multi-step process that involves the reaction of 2,4-difluoroaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate product, which is then treated with a spirocyclic diamine to yield the final product. The synthesis of DAAOI-1 has been optimized to yield high purity and high yield, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
DAAOI-1 has been extensively studied for its potential applications in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, prostate cancer, and leukemia. DAAOI-1 has also been shown to induce apoptosis in cancer cells, which is a key mechanism of action for many anti-cancer drugs.
Propiedades
IUPAC Name |
9-N-(2,4-difluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N5/c14-8-3-4-10(9(15)7-8)17-12-18-11(16)19-13(20-12)5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H4,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJSVNWSFPHKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(NC(=N2)NC3=C(C=C(C=C3)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5205600.png)
![1-{[4-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5205607.png)
![2-methyl-3-phenyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5205613.png)


![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-6-isopropyl-2-pyrimidinamine](/img/structure/B5205632.png)

![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)carbonyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5205639.png)

![N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-yl)-2-pyridinamine](/img/structure/B5205670.png)
![2-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-3,5,6-trimethylpyrazine trifluoroacetate](/img/structure/B5205686.png)
![N-(4-chlorophenyl)-2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5205693.png)

